Home > Products > Screening Compounds P52256 > 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide
2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide -

2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide

Catalog Number: EVT-4233003
CAS Number:
Molecular Formula: C25H33BrClN3O4
Molecular Weight: 554.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides (9a-f)

Compound Description: These compounds are a series of 3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2-carboxamides, synthesized and characterized for their antimicrobial activity and evaluated in docking studies. []

Relevance: These compounds, like 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide, feature a complex structure incorporating various functional groups including a substituted phenyl ring, a chlorine atom, an amide group, and a heterocyclic ring system. This suggests potential similarities in their chemical behavior and biological activity. []

Carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides (9g-i)

Compound Description: This series of compounds, carbamoyl thiophene-chloro-4-oxoazetidin-dioxaphosphol Morpholine/Piperidine/4-methyl piperizine-carboxamides, was synthesized and characterized for antimicrobial activity and evaluated in docking studies. []

Relevance: These compounds share a similar core structure with 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide, including the presence of an amide group, a chlorine atom, and a heterocyclic system. Furthermore, they also incorporate a morpholine moiety, emphasizing their structural relatedness to the target compound. []

3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (3b)

Compound Description: This compound, 3-chloro-1-(3-chloropyridin-2-yl)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide, demonstrated promising insecticidal activity against diamondback moth, with potency comparable or even superior to the commercial insecticide triflumuron. []

Relevance: While this compound belongs to the pyridylpyrazole amide class, it shares several key structural features with 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide, including the presence of halogenated aromatic rings (chlorine and bromine), an amide group, and a heterocyclic system. These structural similarities might translate to similar biological activities, although the specific targets and mechanisms could differ. []

CCT196969

Compound Description: This panRAF inhibitor, CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea), targets all isoforms of RAF kinase and was investigated for its brain distribution and efflux properties in relation to treating melanoma brain metastases. []

Relevance: CCT196969 contains a urea moiety, which is structurally related to the amide group present in 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide. Both functional groups are similar in their chemical structure and can participate in hydrogen bonding interactions, potentially influencing biological activity and pharmacokinetic properties. []

LY3009120

Compound Description: LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea) is another panRAF inhibitor studied for its brain distribution and efflux, with the aim of overcoming paradoxical activation and resistance commonly associated with BRAF inhibitors in melanoma treatment. []

Relevance: LY3009120, similar to CCT196969, contains a urea moiety, linking it structurally to the amide group in 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide. This structural similarity highlights the relevance of urea and amide containing compounds in targeting RAF kinase and potentially other biological targets. []

MLN2480

Compound Description: This panRAF inhibitor, MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-), was investigated for its brain distribution and efflux properties, aiming to address challenges in treating melanoma brain metastases. []

Relevance: MLN2480 contains multiple amide groups, establishing a structural connection to the amide moiety present in 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide. This shared feature suggests potential similarities in their chemical and biological properties, particularly in their interactions with biological targets. []

{(3S)-3-R-6-methyl-7-phenyl-2,3-dihydroimidazo[5,1-b]oxazol-6-ium iodide (R= sec-butyl (1f), i-butyl (2f), i-propyl (3f)}

Compound Description: These compounds are chiral oxazolidine-fused N-heterocyclic carbene precursors used in the development of rhodium(I) and iridium(I) complexes for asymmetric transfer hydrogenation of ketones. They are synthesized from optically pure amino acids. []

Relevance: These compounds showcase the use of chiral auxiliaries in controlling the stereochemistry of reactions. Though structurally distinct from 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide, they highlight the importance of chirality and stereoselectivity in drug design and synthesis. []

Rhodium(I) Complexes (1-3)h and Iridium(I) Complexes (1-3)i

Compound Description: These rhodium(I) and iridium(I) complexes are derived from the chiral oxazolidine-fused N-heterocyclic carbene precursors mentioned above. They are used as catalysts for asymmetric transfer hydrogenation reactions of acetophenones with varying degrees of electron richness and deficiency. []

Relevance: These metal complexes, although not directly structurally related to 2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide, demonstrate the utility of N-heterocyclic carbene ligands in catalysis, particularly in asymmetric synthesis. This highlights the broader context of using complex organic molecules in developing novel catalysts with specific applications. []

Properties

Product Name

2-[2-bromo-4-({[3-chloro-4-(4-morpholinyl)phenyl]amino}methyl)-6-ethoxyphenoxy]-N-(tert-butyl)acetamide

IUPAC Name

2-[2-bromo-4-[(3-chloro-4-morpholin-4-ylanilino)methyl]-6-ethoxyphenoxy]-N-tert-butylacetamide

Molecular Formula

C25H33BrClN3O4

Molecular Weight

554.9 g/mol

InChI

InChI=1S/C25H33BrClN3O4/c1-5-33-22-13-17(12-19(26)24(22)34-16-23(31)29-25(2,3)4)15-28-18-6-7-21(20(27)14-18)30-8-10-32-11-9-30/h6-7,12-14,28H,5,8-11,15-16H2,1-4H3,(H,29,31)

InChI Key

PPUDDVRYCMZLQA-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)Br)OCC(=O)NC(C)(C)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)Cl)Br)OCC(=O)NC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.